molecular formula C9H12O B13941806 1-(5-Ethenylcyclopent-1-en-1-yl)ethan-1-one CAS No. 597579-43-6

1-(5-Ethenylcyclopent-1-en-1-yl)ethan-1-one

Cat. No.: B13941806
CAS No.: 597579-43-6
M. Wt: 136.19 g/mol
InChI Key: SWRJMRTUXAKTRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Ethenylcyclopent-1-en-1-yl)ethan-1-one is an organic compound with the molecular formula C10H12O It is characterized by a cyclopentene ring substituted with an ethenyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ethenylcyclopent-1-en-1-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentadiene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired product. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Ethenylcyclopent-1-en-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone moiety can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Ethyl-substituted cyclopentene derivatives.

    Substitution: Various substituted cyclopentene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Ethenylcyclopent-1-en-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Ethenylcyclopent-1-en-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-(5-Ethenylcyclopent-1-en-1-yl)ethan-1-one can be compared with other similar compounds, such as:

    1-(1-Methylcyclopent-2-en-1-yl)ethan-1-one: This compound has a similar cyclopentene ring but with a methyl group instead of an ethenyl group.

    1-(2-Bromo-5-iodophenyl)ethan-1-one: This compound features a phenyl ring with halogen substitutions, offering different reactivity and applications.

    1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one: This compound has a dichlorophenyl group, providing unique chemical properties.

Properties

CAS No.

597579-43-6

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

1-(5-ethenylcyclopenten-1-yl)ethanone

InChI

InChI=1S/C9H12O/c1-3-8-5-4-6-9(8)7(2)10/h3,6,8H,1,4-5H2,2H3

InChI Key

SWRJMRTUXAKTRG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CCCC1C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.